

# A Comparative Guide to the Cytotoxicity of Substituted Pyrazines for Cancer Research

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 5,6-dimethylpyrazine-2-carboxylic Acid

**Cat. No.:** B078704

[Get Quote](#)

In the landscape of modern medicinal chemistry, the pyrazine scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1][2] This guide offers a comprehensive comparison of the cytotoxic properties of various substituted pyrazines, providing researchers, scientists, and drug development professionals with a technical overview supported by experimental data. Our focus is to elucidate the structure-activity relationships (SAR) that govern their anticancer activity and to provide practical, field-proven insights into their evaluation.

## The Rationale for Pyrazine Scaffolds in Oncology

Pyrazines, six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4, are of significant interest due to their diverse biological activities, including anticancer properties.[2][3] Their planar structure and ability to participate in hydrogen bonding and other non-covalent interactions allow them to bind effectively to biological targets. The versatility of the pyrazine ring allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological activity. This has led to the development of a wide array of pyrazine derivatives with potent cytotoxic effects against various cancer cell lines.

## Assessing Cytotoxicity: Methodological Considerations

To objectively compare the cytotoxic profiles of different pyrazine derivatives, standardized in vitro assays are indispensable. The choice of assay can influence the outcome, and therefore, understanding the underlying principles is crucial for data interpretation. Here, we detail two widely used methods: the MTT and SRB assays.

## Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology:

- Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g.,  $5 \times 10^3$  to  $1 \times 10^4$  cells/well) and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Treat the cells with various concentrations of the substituted pyrazine compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
- Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
- Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the purple formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC<sub>50</sub>) value, which is the concentration of the compound that inhibits 50% of cell growth.

## Experimental Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells, providing a measure of total biomass.

## Step-by-Step Methodology:

- Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
- Cell Fixation: After the incubation period, gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.
- Washing: Wash the plates four to five times with slow-running tap water to remove the TCA and air-dry the plates.
- SRB Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
- Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB and air-dry the plates completely.
- Dye Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
- Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC<sub>50</sub> values.

[Click to download full resolution via product page](#)

Caption: General workflow for in vitro cytotoxicity testing of substituted pyrazines.

## Comparative Cytotoxicity of Substituted Pyrazines

The cytotoxic efficacy of pyrazine derivatives is highly dependent on the nature and position of their substituents. Below, we compare the IC50 values of different classes of substituted pyrazines against various human cancer cell lines.

### Table 1: Cytotoxicity (IC50, $\mu$ M) of Pyrazine-Carboxamide Derivatives

| Compound Class                          | Substituent (R)           | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | Reference |
|-----------------------------------------|---------------------------|----------------|-------------|-----------------|-----------|
| 3-Aminopyrazine-2-carboxamide           | 2,4-dimethoxyphenyl       | -              | -           | -               | [4]       |
| 5-Chloro-N-phenylpyrazine-2-carboxamide | 5-chloro-2-hydroxyphenyl  | -              | -           | -               | [5]       |
| 5-Chloro-N-phenylpyrazine-4-carboxamide | 4-carboxy-2-hydroxyphenyl | Non-toxic      | Non-toxic   | Non-toxic       | [6]       |

Note: Specific IC50 values for some compounds against these exact cell lines were not detailed in the cited abstracts, but their antimycobacterial and cytotoxic profiles were discussed.

### Table 2: Cytotoxicity (IC50, $\mu$ M) of Pyrazine-Chalcone and Natural Product Hybrids

| Compound Class                  | Specific Derivative | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | Other Cell Lines    | Reference |
|---------------------------------|---------------------|----------------|-------------|---------------|---------------------|-----------|
| Ligustrazin e-Chalcone Hybrids  | Compound 57         | 1.41           | -           | -             | MDA-MB-231: 1.60    | [7]       |
| Ligustrazin e-Chalcone Hybrids  | Compound 60         | 1.54           | -           | -             | MDA-MB-231: 1.67    | [7]       |
| Chalcone-Pyrazine Hybrid        | Compound 46         | 9.1            | -           | -             | BPH-1: 10.4         | [8]       |
| Chalcone-Pyrazine Hybrid        | Compound 48         | -              | -           | -             | BEL-7402: 10.74     | [7]       |
| Ligustrazin e-Curcumin Hybrids  | Compounds 79-81     | -              | 0.60 - 2.85 | -             | -                   | [7]       |
| Hederagenin-Pyrazine Hybrid     | Compound 9          | -              | 3.45        | -             | -                   | [9]       |
| Piperlongumine-Pyrazine Analogs | Compounds 38-40     | -              | -           | -             | HCT116: 3.19 - 8.90 | [7]       |

## Structure-Activity Relationship (SAR) Insights

The data presented reveals several key trends in the structure-activity relationships of cytotoxic pyrazines:

- **Influence of Substituents:** The nature of the substituent on the pyrazine ring or its appended moieties significantly impacts cytotoxicity. For instance, in the pyrazine-2-carboxamide series, the presence of electron-donating groups like methoxy on the phenyl ring can influence activity.[1] Conversely, electron-withdrawing groups can also play a role, though the overall electronic and structural properties are key determinants.[1]
- **Hybrid Molecules:** Hybrid molecules that combine the pyrazine scaffold with other pharmacologically active motifs, such as chalcones or natural products, often exhibit enhanced cytotoxicity.[7][8] For example, ligustrazine-chalcone and ligustrazine-curcumin hybrids have demonstrated potent activity, with some compounds showing IC<sub>50</sub> values in the sub-micromolar to low micromolar range.[7]
- **Lipophilicity:** The lipophilicity of the compounds, influenced by their substituents, is a critical factor in their biological activity, likely affecting their ability to cross cell membranes and interact with intracellular targets.

## Mechanistic Insights: Targeting Key Signaling Pathways

The cytotoxic effects of substituted pyrazines are often mediated through the induction of apoptosis. Several key signaling pathways have been implicated in this process.

### Inhibition of Receptor Tyrosine Kinases (RTKs)

Many pyrazine derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) that are crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[10][11][12][13]

- **EGFR Inhibition:** Overexpression of EGFR is common in many cancers, and its inhibition can block downstream signaling pathways, leading to cell cycle arrest and apoptosis.[13] Certain pyrazolo[3,4-d]pyrimidine derivatives have shown potent EGFR inhibitory activity with IC<sub>50</sub> values in the nanomolar range.[13][14]
- **VEGFR Inhibition:** VEGFR plays a critical role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[15] Pyrazine derivatives that inhibit VEGFR-2 can

disrupt this process, thereby impeding tumor growth.[10][11][16]

## Modulation of Apoptotic Pathways

Substituted pyrazines can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.

- **Bcl-2/Bax Ratio:** Cytotoxic pyrazines can disrupt the balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2). An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, culminating in apoptosis.[17]
- **PI3K/Akt and MAPK Pathways:** The PI3K/Akt and MAPK signaling pathways are critical for cell survival and proliferation. Inhibition of the PI3K/Akt pathway and activation of the JNK and p38 MAPK pathways by pyrazine derivatives can promote apoptosis.[18][19][20][21][22]



[Click to download full resolution via product page](#)

Caption: Signaling pathways affected by cytotoxic substituted pyrazines leading to apoptosis.

## Conclusion and Future Directions

Substituted pyrazines represent a promising class of compounds for the development of novel anticancer agents. This guide has highlighted the importance of systematic in vitro evaluation and the elucidation of structure-activity relationships to guide the design of more potent and selective derivatives. The ability of these compounds to target key oncogenic signaling pathways, such as those mediated by EGFR, VEGFR, and the PI3K/Akt pathway, underscores their therapeutic potential.

Future research should focus on expanding the diversity of pyrazine libraries and conducting more comprehensive biological evaluations, including in vivo studies, to validate the promising in vitro findings. A deeper understanding of their mechanisms of action will be crucial for identifying predictive biomarkers and for the rational design of combination therapies. The continued exploration of the pyrazine scaffold holds great promise for the discovery of next-generation cancer therapeutics.

## References

- Luo, J., et al. (2021). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. *Molecules*, 26(23), 7440. [\[Link\]](#)
- Ai, X., et al. (2020). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. *Molecules*, 25(10), 2440. [\[Link\]](#)
- Bouz, G., et al. (2021). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. *Molecules*, 26(11), 3321. [\[Link\]](#)
- Liu, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[7][8][10]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. *Frontiers in Chemistry*, 10, 815534. [\[Link\]](#)
- Gholivand, K., et al. (2014). A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. *International Journal of Molecular Sciences*, 15(8), 13696-13715. [\[Link\]](#)
- Silva, M. F., et al. (2019). Antioxidant Activities of Alkyl Substituted Pyrazine Derivatives of Chalcones—In Vitro and In Silico Study. *Antioxidants*, 8(4), 90. [\[Link\]](#)
- Shaik, A. B., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. *Molecules*, 27(19), 6642. [\[Link\]](#)
- Liu, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[7][8][10]triazolo[4,3- a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. *Frontiers in Chemistry*, 10, 815534. [\[Link\]](#)

- Liu, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[7][8][10]triazolo[4,3-a]Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. *Frontiers in Chemistry*, 10, 815534. [\[Link\]](#)
- El-Sayed, M. A. A., et al. (2022). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. *Molecules*, 27(5), 1591. [\[Link\]](#)
- El-Naggar, A. M., et al. (2021). Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d] pyrimidine Derivatives. *Letters in Drug Design & Discovery*, 18(1), 85-97. [\[Link\]](#)
- Al-Suhaimi, E. A., et al. (2021). Design, synthesis, characterization, and cytotoxicity activity evaluation of mono-chalcones and new pyrazolines derivatives. *Journal of Applied Pharmaceutical Science*, 11(08), 084-093. [\[Link\]](#)
- Fang, X., et al. (2020). Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis. *Molecules*, 25(18), 4241. [\[Link\]](#)
- Ahmed, M. F., et al. (2021). Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. *Journal of Enzyme Inhibition and Medicinal Chemistry*, 36(1), 307-318. [\[Link\]](#)
- Zitko, J., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. *Molecules*, 18(12), 14811-14827. [\[Link\]](#)
- Zitko, J., et al. (2012). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. *Molecules*, 17(10), 12392-12407. [\[Link\]](#)
- Wiemer, A. J., et al. (2019). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. *Molecules*, 24(11), 2134. [\[Link\]](#)
- Zitko, J., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. *Molecules*, 18(12), 14811-14827. [\[Link\]](#)
- El-Gamal, M. I., et al. (2023). Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. *Frontiers in Chemistry*, 11, 1269854. [\[Link\]](#)
- Ahmed, M. F., et al. (2021). Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. *Journal of Enzyme Inhibition and Medicinal Chemistry*, 36(1), 307-318. [\[Link\]](#)
- Abdelgawad, M. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. *RSC Advances*, 14(3), 1735-1755. [\[Link\]](#)
- El-Sayed, M. A. A., et al. (2022). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. *Molecules*, 27(5), 1591. [\[Link\]](#)

- Rostampour, M., et al. (2023). An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. *Anti-Cancer Agents in Medicinal Chemistry*, 23(1), 101-111. [\[Link\]](#)
- Nikoloudaki, F., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. *Molecules*, 24(23), 4358. [\[Link\]](#)
- Wang, Y., et al. (2022). Natural products induced apoptosis through MAPK pathway. In *Apoptosis-A Double-Edged Sword*. IntechOpen. [\[Link\]](#)
- Bhandare, R. R., et al. (2021). Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies. *Molecules*, 26(22), 6985. [\[Link\]](#)
- Sîrbu, R., et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. *International Journal of Molecular Sciences*, 23(10), 5484. [\[Link\]](#)
- Li, X., et al. (2015). The role of the PI3K/AKT signaling pathway in DADS-induced apoptosis of K562 cells. *International Journal of Clinical and Experimental Medicine*, 8(10), 18779. [\[Link\]](#)
- Noser, A. A., et al. (2023). Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. *ACS omega*, 8(31), 28296-28312. [\[Link\]](#)
- Li, Y., et al. (2020). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. *Polymers*, 12(1), 195. [\[Link\]](#)
- de Meijere, A., et al. (2004). 6.2.2. Pyrazines. In *Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.*
- Rostampour, M., et al. (2023). An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. *Anti-Cancer Agents in Medicinal Chemistry*, 23(1), 101-111. [\[Link\]](#)
- Cuevas, B. D., et al. (2002). Understanding MAPK Signaling Pathways in Apoptosis. *Cancer Letters*, 188(1-2), 1-9. [\[Link\]](#)
- Will, M., et al. (2014). Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling. *Oncotarget*, 5(2), 481. [\[Link\]](#)
- Rostampour, M., et al. (2023). An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. *Anti-Cancer Agents in Medicinal Chemistry*, 23(1), 101-111. [\[Link\]](#)
- Ashourpour, M., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. *Current Molecular Pharmacology*, 14(4), 569-578. [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - Rostampour - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]
- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 11. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3- a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 13. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The role of the PI3K/AKT signaling pathway in DADS-induced apoptosis of K562 cells [zgddek.com]
- 20. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Cytotoxicity of Substituted Pyrazines for Cancer Research]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b078704#cytotoxicity-comparison-of-different-substituted-pyrazines>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)